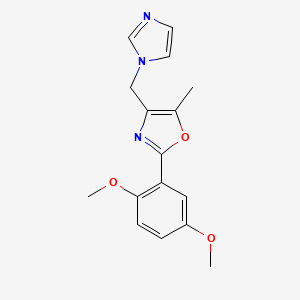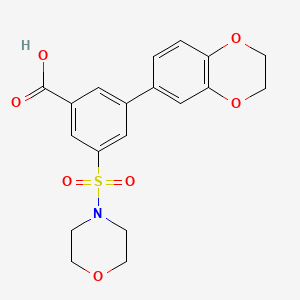
3-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-(morpholin-4-ylsulfonyl)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-(morpholin-4-ylsulfonyl)benzoic acid, also known as BDBM-1, is a chemical compound that has been synthesized for various scientific research applications. This compound has gained attention due to its potential therapeutic effects in various diseases, including cancer, inflammation, and cardiovascular diseases.
作用機序
The mechanism of action of 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-(morpholin-4-ylsulfonyl)benzoic acid is not fully understood. However, studies have shown that this compound inhibits various signaling pathways involved in cancer cell growth and inflammation. This compound has been found to inhibit the NF-κB pathway, which is involved in inflammation and cancer cell growth. This compound has also been found to inhibit the Akt/mTOR pathway, which is involved in cancer cell growth and survival.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. Studies have shown that this compound reduces the expression of inflammatory cytokines, such as TNF-α and IL-6. This compound has also been found to reduce the expression of cell cycle regulators, such as Cyclin D1 and CDK4. Furthermore, this compound has been found to induce apoptosis in cancer cells.
実験室実験の利点と制限
3-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-(morpholin-4-ylsulfonyl)benzoic acid has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. This compound has also been found to be non-toxic to normal cells. However, this compound has some limitations for lab experiments. It has low solubility in water, which can make it difficult to use in certain assays. Furthermore, the mechanism of action of this compound is not fully understood, which can make it challenging to design experiments to study its effects.
将来の方向性
There are several future directions for the study of 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-(morpholin-4-ylsulfonyl)benzoic acid. One direction is to further investigate the mechanism of action of this compound. Understanding the molecular targets of this compound can provide insight into its therapeutic effects and aid in the design of more effective treatments. Another direction is to investigate the potential of this compound in combination with other drugs for the treatment of various diseases. Furthermore, the development of more water-soluble analogs of this compound can improve its use in various assays. Overall, the study of this compound has the potential to lead to the development of new treatments for various diseases.
合成法
The synthesis of 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-(morpholin-4-ylsulfonyl)benzoic acid involves the reaction between 3,5-dibromo-4-hydroxybenzoic acid and morpholine-4-sulfonic acid in the presence of a base. The reaction yields this compound as a white solid with a yield of approximately 70%. This synthesis method has been optimized to improve the yield and purity of this compound.
科学的研究の応用
3-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-(morpholin-4-ylsulfonyl)benzoic acid has been extensively studied for its potential therapeutic effects in various diseases. Studies have shown that this compound has anti-inflammatory, anti-cancer, and anti-oxidant properties. This compound has been found to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to reduce inflammation in animal models of inflammatory diseases. Furthermore, this compound has been found to have a protective effect on the cardiovascular system.
特性
IUPAC Name |
3-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-morpholin-4-ylsulfonylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO7S/c21-19(22)15-9-14(13-1-2-17-18(12-13)27-8-7-26-17)10-16(11-15)28(23,24)20-3-5-25-6-4-20/h1-2,9-12H,3-8H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOOCPUNSAUYDND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC(=CC(=C2)C(=O)O)C3=CC4=C(C=C3)OCCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-[(1R*,2R*,4R*)-bicyclo[2.2.1]hept-5-en-2-ylcarbonyl]-N,N-dimethyl-2-phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5429687.png)
![N-{[5-(3-chlorophenyl)-2-furyl]methyl}-3-(4-morpholinyl)-1-propanamine dihydrochloride](/img/structure/B5429695.png)
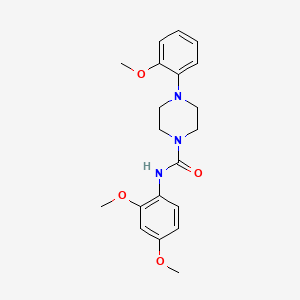
![N-[4-(1-azepanylsulfonyl)phenyl]ethanesulfonamide](/img/structure/B5429716.png)
![5-(4-fluorophenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5429732.png)
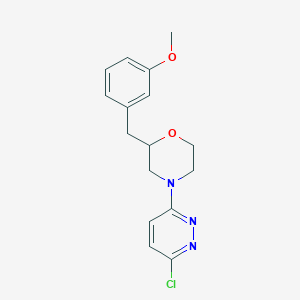
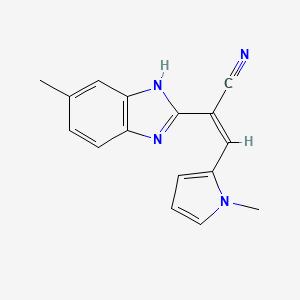
![2-cyclohexyl-7-(2,4-dimethylphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5429774.png)
![2-{[2-(1-benzofuran-2-yl)-1H-imidazol-1-yl]methyl}-5-methylpyrazine](/img/structure/B5429781.png)
![N-[5-(1,1-dimethylpropyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5429785.png)
![1-phenyl-4-[4-(2-propyn-1-yloxy)benzoyl]piperazine](/img/structure/B5429788.png)
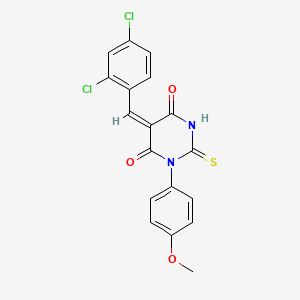
![N-(5-methyl-3-isoxazolyl)-2-{[5-(5-methyl-3-isoxazolyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B5429801.png)
